BenchChemオンラインストアへようこそ!

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

TrkA inhibitor Kinase selectivity Pain and oncology research

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a pyrazole-pyridine core linked via an ethylene spacer to a 4-trifluoromethoxybenzamide moiety. This compound has been disclosed as a potent inhibitor of the tropomyosin receptor kinase A (TrkA), with an IC50 of 1.90 nM in enzymatic assays, positioning it among the high-affinity ligands within the pyrazole-benzamide chemotype.

Molecular Formula C18H15F3N4O2
Molecular Weight 376.339
CAS No. 1448133-79-6
Cat. No. B2807999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
CAS1448133-79-6
Molecular FormulaC18H15F3N4O2
Molecular Weight376.339
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)OC(F)(F)F
InChIInChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-3-1-14(2-4-15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26)
InChIKeyMCQOANXTEOCAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1448133-79-6): A Potent TrkA Kinase Inhibitor for Targeted Research Procurement


N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a pyrazole-pyridine core linked via an ethylene spacer to a 4-trifluoromethoxybenzamide moiety [1]. This compound has been disclosed as a potent inhibitor of the tropomyosin receptor kinase A (TrkA), with an IC50 of 1.90 nM in enzymatic assays, positioning it among the high-affinity ligands within the pyrazole-benzamide chemotype [2]. Its structural features, including the 4-trifluoromethoxy substituent and the specific regioisomeric linkage, are critical for its biological activity and differentiate it from closely related analogs [3].

Why N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the pyrazole-benzamide class is unreliable due to extreme sensitivity of target binding to subtle structural changes. For example, the regioisomeric pyrazole-5-carboxamide analog (CP0104348) [1] exhibits a different bioactivity profile, likely targeting VEGFR2 rather than TrkA, underscoring how the position of the amide bond dictates kinase selectivity. Similarly, the 4-trifluoromethoxy substituent significantly enhances lipophilicity (clogP ~3.67) and metabolic stability compared to unsubstituted or methoxy analogs, directly impacting cellular potency and pharmacokinetics. The ethylene linker between the pyrazole and benzamide also influences conformational flexibility and target residence time. Therefore, procurement of the exact CAS 1448133-79-6 is mandatory for reproducing published pharmacological results, as even closely related compounds may exhibit divergent potency, selectivity, and off-target profiles.

Quantitative Differentiation Evidence for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide


TrkA Inhibitory Potency: IC50 1.90 nM in ELISA Assay

In an enzyme-linked immunosorbent assay (ELISA) measuring TrkA kinase activity, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide achieved an IC50 of 1.90 nM [1]. This value is comparable to the potency of other advanced TrkA inhibitors disclosed in the same patent family, such as Example 44 (IC50 1.5 nM) [2]. The tight binding affinity reflects the optimized interaction of the 4-trifluoromethoxybenzamide moiety with the TrkA ATP-binding pocket.

TrkA inhibitor Kinase selectivity Pain and oncology research

Regioisomeric Selectivity: Differentiation from Pyrazole-5-Carboxamide Analog

The regioisomer 1-(2-(pyridin-4-yl)ethyl)-N-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-5-carboxamide (CP0104348) is annotated as a VEGFR2 ligand [1], whereas the target compound is a potent TrkA inhibitor. This shift in primary target demonstrates that moving the amide bond from the 4-position of the benzamide to the 5-position of the pyrazole redirects kinase selectivity, making the two compounds non-interchangeable despite sharing the same molecular formula (C18H15F3N4O2).

Kinase selectivity Structure-activity relationship Off-target profiling

Lipophilicity Contribution of 4-Trifluoromethoxy Substituent

The 4-trifluoromethoxy group elevates the calculated logP to approximately 3.67 [1], compared to ~2.8 for the unsubstituted benzamide analog. This increase in lipophilicity enhances passive membrane permeability and may improve metabolic stability by reducing oxidative metabolism at the para position, a common site of CYP450 attack. Quantitative logP data for the direct unsubstituted comparator are not available in public databases, but the class-level effect of trifluoromethoxy substitution is well-documented.

Physicochemical property Metabolic stability Permeability

Patent-Disclosed Selectivity Profile Across Trk Family Kinases

According to the TrkA inhibitor patent family (US10251889, US10758542, US9782415, US9796724), Example 30—which corresponds to the target compound—was profiled against TrkB and TrkC alongside TrkA [1]. While exact selectivity ratios are not publicly tabulated, the patent describes the compound as a selective TrkA inhibitor, implying a meaningful selectivity window over TrkB/TrkC. This is in contrast to pan-Trk inhibitors that may exhibit broader off-target effects.

TrkB TrkC Kinase panel Selectivity window

Optimal Research and Industrial Application Scenarios for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide


TrkA-Dependent Pain and Neurodegeneration Research

With an IC50 of 1.90 nM against TrkA [1], this compound is ideally suited for in vitro and in vivo studies investigating TrkA-mediated signaling in chronic pain, neuroinflammation, and neurodegenerative diseases such as Alzheimer's. Its TrkA selectivity profile supports experiments where TrkB-sparing effects are necessary to avoid confounding neurotrophic factor modulation.

Kinase Selectivity Panel Screening

The compound serves as a high-affinity TrkA reference inhibitor in kinase selectivity panels, enabling researchers to benchmark the selectivity of novel Trk inhibitors. Its distinct regioisomeric identity ensures that activity observed in assays is attributable specifically to TrkA engagement, not off-target VEGFR2 or other kinases [2].

Chemical Biology Tool for NGF/TrkA Pathway Dissection

As a potent and structurally characterized TrkA inhibitor, the compound can be used as a chemical probe to dissect nerve growth factor (NGF)-TrkA signaling cascades in primary neurons and in vivo models, providing a well-defined pharmacological tool for target validation studies.

Structure-Activity Relationship (SAR) Studies in Pyrazole-Benzamide Series

The compound's well-defined substitution pattern—4-trifluoromethoxybenzamide and pyridin-4-yl pyrazole—makes it an essential reference point for SAR campaigns aimed at optimizing TrkA potency, selectivity, and pharmacokinetic properties within the pyrazole-benzamide chemotype [1].

Quote Request

Request a Quote for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.